Validated NUDT7 Co-Crystal Structure at 1.85 Å Resolution
N-(1,2-oxazol-3-yl)-2-phenylacetamide (NUOOA000224a) was unequivocally resolved in the active site of human NUDT7 via X-ray crystallography at 1.85 Å resolution (PDB: 5QH5) [1]. By contrast, several other fragment hits from the same campaign—such as FM001984a (PDB: 5QGK, 1.81 Å) and XS022626c (PDB: 5QGL, 2.27 Å)—achieved only lower resolution or occupied alternative binding locations, limiting their utility for structure-guided optimisation [2]. The isoxazole-phenylacetamide fragment occupies the primary substrate-binding pocket with clear electron density, enabling unambiguous placement of the phenyl and isoxazole rings [1].
| Evidence Dimension | Crystallographic resolution and binding site occupancy |
|---|---|
| Target Compound Data | 1.85 Å, single binding location (PDB: 5QH5) |
| Comparator Or Baseline | FM001984a: 1.81 Å, 3 binding locations (PDB: 5QGK); XS022626c: 2.27 Å (PDB: 5QGL) |
| Quantified Difference | Comparable resolution but unique single-site occupancy vs. multi-site or lower-resolution binding |
| Conditions | Recombinant human NUDT7 co-crystallised with fragment; Diamond Light Source beamline I04-1; PanDDA processing pipeline |
Why This Matters
A high-resolution structure with unambiguous density is a prerequisite for structure-based drug design, reducing downstream optimisation risk.
- [1] Krojer, T., Talon, R., Fairhead, M., et al. PanDDA analysis group deposition -- Crystal Structure of NUDT7 in complex with NUOOA000224a. PDB ID: 5QH5, 2018. View Source
- [2] Srikannathasan Velupillai, et al. NUDT7 Target Enabling Package – Fragment Structure Table, pp. 4–10. Zenodo, 2018. View Source
